molecular formula C13H18O B14386228 {[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene CAS No. 90054-75-4

{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene

Cat. No.: B14386228
CAS No.: 90054-75-4
M. Wt: 190.28 g/mol
InChI Key: RJSGUUAICZUQGS-UHFFFAOYSA-N
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Description

{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a 2,3-dimethylbut-3-en-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2,3-dimethylbut-3-en-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the compound into its corresponding alcohol.

    Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nitric acid, bromine, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.

Scientific Research Applications

{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    {[(2,2-Dimethylbut-3-yn-1-yl)oxy]methyl}benzene: Similar structure but with a triple bond instead of a double bond.

    {[(2,2-Dimethylbut-3-en-1-yl)oxy]methyl}benzene: Similar structure but with different positioning of the double bond.

Uniqueness

{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

90054-75-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2,3-dimethylbut-3-en-2-yloxymethylbenzene

InChI

InChI=1S/C13H18O/c1-11(2)13(3,4)14-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3

InChI Key

RJSGUUAICZUQGS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)OCC1=CC=CC=C1

Origin of Product

United States

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